3,3,5-Trimethyl-2-(3-methylphenyl)hexan-2-ol
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Overview
Description
3,3,5-Trimethyl-2-(3-methylphenyl)hexan-2-ol is an organic compound with the molecular formula C16H26O It is a secondary alcohol characterized by the presence of a hexanol backbone substituted with three methyl groups and a 3-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,5-Trimethyl-2-(3-methylphenyl)hexan-2-ol typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts alkylation of 3-methylphenyl with 3,3,5-trimethylhexan-2-one in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
3,3,5-Trimethyl-2-(3-methylphenyl)hexan-2-ol undergoes various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed
Oxidation: 3,3,5-Trimethyl-2-(3-methylphenyl)hexan-2-one.
Reduction: 3,3,5-Trimethyl-2-(3-methylphenyl)hexane.
Substitution: 3,3,5-Trimethyl-2-(3-methylphenyl)hexyl chloride.
Scientific Research Applications
3,3,5-Trimethyl-2-(3-methylphenyl)hexan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of alcohols with biological systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3,5-Trimethyl-2-(3-methylphenyl)hexan-2-ol involves its interaction with molecular targets through its hydroxyl group. This interaction can lead to the formation of hydrogen bonds and other non-covalent interactions, influencing the compound’s reactivity and biological activity. The specific pathways involved depend on the context of its application, such as enzymatic reactions in biological systems or catalytic processes in industrial settings.
Comparison with Similar Compounds
Similar Compounds
- 3,3,5-Trimethylhexan-2-ol
- 3-Methylphenylhexan-2-ol
- 3,3,5-Trimethyl-2-phenylhexan-2-ol
Comparison
Compared to similar compounds, 3,3,5-Trimethyl-2-(3-methylphenyl)hexan-2-ol is unique due to the presence of both the 3,3,5-trimethyl and 3-methylphenyl groups. This combination of substituents imparts distinct steric and electronic properties, affecting its reactivity and potential applications. For instance, the additional methyl group on the phenyl ring can influence the compound’s interaction with enzymes or catalysts, making it a valuable compound for specific research and industrial purposes.
Properties
IUPAC Name |
3,3,5-trimethyl-2-(3-methylphenyl)hexan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O/c1-12(2)11-15(4,5)16(6,17)14-9-7-8-13(3)10-14/h7-10,12,17H,11H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHDMWNIGFLBIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C)(C(C)(C)CC(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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